molecular formula C30H32N2O3S2 B2576178 ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 681279-90-3

ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2576178
CAS No.: 681279-90-3
M. Wt: 532.72
InChI Key: XTFSCGTXBMUGIR-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a complex heterocyclic scaffold. Its core structure includes:

  • A 4,5,6,7-tetrahydrobenzo[b]thiophene ring system, a partially saturated bicyclic framework known for conformational flexibility and pharmacological relevance .
  • An ethyl ester group at position 3, which enhances solubility and serves as a common functional handle for further derivatization .
  • A thioacetamido linker at position 2, bridging the tetrahydrobenzo[b]thiophene core to a 1-(2,5-dimethylbenzyl)-substituted indole moiety.

Cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by substitution with a thiol-containing indole derivative .

Knoevenagel condensation or Petasis multicomponent reactions to introduce the indole-thioacetamido side chain .

Properties

IUPAC Name

ethyl 2-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O3S2/c1-4-35-30(34)28-23-10-6-8-12-25(23)37-29(28)31-27(33)18-36-26-17-32(24-11-7-5-9-22(24)26)16-21-15-19(2)13-14-20(21)3/h5,7,9,11,13-15,17H,4,6,8,10,12,16,18H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFSCGTXBMUGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Core Structure Substituents at Position 2 Key Functional Groups Biological Activity (if reported)
Target Compound Tetrahydrobenzo[b]thiophene 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido Ethyl ester, indole-thioether Not explicitly reported (inferred: potential enzyme inhibition)
Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Benzamido Ethyl ester, benzamide Intermediate for thrombolytic agents
N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene 2-((1-methylimidazol-2-yl)thio)acetamido Benzyl carboxamide, imidazole-thioether Not reported
2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene 2-(4-benzylpiperazin-1-yl)acetamido Carboxamide, piperazine Acetylcholinesterase inhibition (IC₅₀ values not provided)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Dimethylthiophene Cyanoacrylamido (aryl-substituted) Ethyl ester, cyano group Antioxidant and anti-inflammatory activities (72–94% yields)
Key Observations:
  • Substituent Diversity : The target compound’s indole-thioether side chain distinguishes it from analogs bearing benzamido (), imidazole-thioether (), or piperazine-acetamido () groups. These modifications influence lipophilicity, hydrogen-bonding capacity, and steric bulk.
  • Ethyl Ester vs. Carboxamide : Ethyl esters (target compound, ) generally improve membrane permeability compared to carboxamide derivatives (), which may enhance bioavailability .
  • The indole moiety in the target compound could confer similar bioactivity due to its structural resemblance to tryptophan-derived metabolites.
Key Observations:
  • Reaction Conditions : DIPEA/DMSO () or piperidine/acetic acid () are common catalysts for amide bond formation or condensation reactions.

Physicochemical Properties

Compound Melting Point (°C) Solubility (inferred) Stability Reference
Target Compound Not reported Moderate (ethyl ester enhances lipophilicity) Likely stable in solid state
IIIb () 200–202 Low (carboxamide) Stable under reflux conditions
IIIe () 80–82 High (ethyl ester) Sensitive to hydrolysis
12 () 277–278 Low (crystalline) Thermally stable
Key Observations:
  • Melting Points : Ethyl ester derivatives (e.g., IIIe ()) generally exhibit lower melting points than carboxamides (IIIb ()) or rigid heterocycles (compound 12 ()).
  • Stability : Intramolecular hydrogen bonds (e.g., S(6) motif in ) may enhance the target compound’s crystallinity and stability.

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